3-((4-Chlorobenzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole

Description

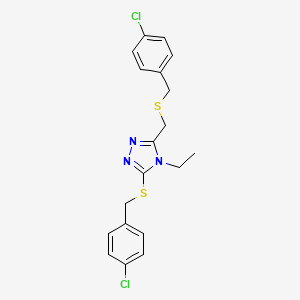

This compound is a 1,2,4-triazole derivative featuring dual 4-chlorobenzylsulfanyl substituents at positions 3 and 5 of the triazole ring, along with an ethyl group at position 2. Its molecular formula is C₂₀H₁₉Cl₂N₃S₂, with a molecular weight of 448.42 g/mol.

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3S2/c1-2-24-18(13-25-11-14-3-7-16(20)8-4-14)22-23-19(24)26-12-15-5-9-17(21)10-6-15/h3-10H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQOQYYAVFNLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CSCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-Chlorobenzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole (CAS No. 344268-84-4) is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory effects.

- Molecular Formula : C23H28ClN3S2

- Molecular Weight : 460.06 g/mol

- Melting Point : 148–150 °C

Antibacterial Activity

- Mechanism of Action : The triazole moiety is known to inhibit the synthesis of ergosterol in fungal cell membranes and has shown activity against various bacterial strains.

- Research Findings :

- A study indicated that related triazole compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 2 μg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- The compound's structural similarity to other effective antibacterial agents suggests potential efficacy against Gram-positive and Gram-negative bacteria.

Antifungal Activity

- Mechanism of Action : Triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

- Research Findings :

Anticancer Activity

- Mechanism of Action : Triazoles have been implicated in the inhibition of tumor growth through various pathways, including interference with DNA synthesis and induction of apoptosis.

- Research Findings :

Anti-inflammatory Activity

- Mechanism of Action : Triazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Research Findings :

Data Table: Summary of Biological Activities

Case Studies

- Antibacterial Efficacy Against MRSA : A study conducted on various triazole derivatives showed that certain modifications led to enhanced antibacterial activity against MRSA strains, suggesting that similar modifications could be beneficial for the compound .

- Cytotoxic Effects in Cancer Cell Lines : Research revealed that triazole compounds with specific substitutions exhibited significant cytotoxic effects on breast and lung cancer cell lines, demonstrating potential for further development as anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including the target compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various microbial strains.

A study demonstrated that triazole derivatives exhibited significant activity against both bacteria and fungi, suggesting their potential as effective antimicrobial agents in clinical settings.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole compounds has been documented in several studies. For instance, a specific derivative was shown to reduce inflammation markers in animal models of arthritis. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Recent investigations into the anticancer effects of triazole derivatives have shown promising results. A study focused on a structurally related triazole compound demonstrated significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The compound induced apoptosis through the activation of caspase pathways.

Fungicidal Properties

The compound's structural similarity to known fungicides positions it as a candidate for agricultural applications. Studies have shown that triazole derivatives can inhibit fungal pathogens that affect crops, thus providing a potential avenue for developing new fungicides.

Plant Growth Regulation

Research indicates that certain triazole compounds can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in sustainable agriculture practices.

Polymer Chemistry

The incorporation of triazole moieties into polymers can enhance their thermal stability and mechanical properties. Research has explored the use of triazole-containing monomers in synthesizing advanced materials with tailored properties for specific applications.

Corrosion Inhibition

Triazole derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions contributes to their protective qualities against corrosion.

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation of various triazole derivatives against clinical isolates demonstrated that the target compound showed notable inhibition against Candida species with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving carrageenan-induced paw edema in rats, administration of a triazole derivative led to a significant reduction in swelling, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural uniqueness lies in its dual 4-chlorobenzylsulfanyl groups and ethyl substitution. Below is a comparative analysis with key analogues:

Key Trends and Insights

Lipophilicity and Bioactivity: The target compound’s dual 4-Cl-benzylsulfanyl groups increase lipophilicity compared to mono-substituted analogues (e.g., ), which may enhance blood-brain barrier penetration. This property is critical for CNS-targeted drug design . The adamantane-substituted analogue demonstrates how bulky substituents (e.g., adamantane) stabilize crystal packing via C–H···Cl/N interactions but may reduce metabolic stability.

Halogen Effects :

- Replacement of 4-Cl-benzyl with 3-CF₃-benzyl (as in ) introduces stronger halogen bonding, improving affinity for hydrophobic enzyme pockets (e.g., COX-2) .

- Fluorine substitution (e.g., COX-2 inhibitor in ) enhances selectivity but reduces steric bulk compared to chlorine.

Hybrid Derivatives :

- Thiazole-triazole hybrids (e.g., ) exhibit dual mechanisms (e.g., migraine relief via 5-HT receptor modulation), highlighting the versatility of triazole scaffolds in multi-target drug design.

Stereoelectronic Properties :

- DFT studies on adamantane-linked triazoles reveal that crystal packing forces can distort molecular conformations, emphasizing the need for computational modeling in structure-based design.

Q & A

Basic Question: What are the optimal synthetic routes for 3-((4-chlorobenzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitutions and cyclization. For example, the triazole core can be synthesized via condensation of thiourea derivatives with hydrazine, followed by alkylation with 4-chlorobenzyl chloride. Key steps include:

- Cyclization : Refluxing intermediates in ethanol with catalytic acetic acid (e.g., 4-amino-triazole derivatives reacting with aldehydes) .

- Sulfanyl Group Introduction : Thiol-ene reactions or nucleophilic displacement using 4-chlorobenzyl thiols under inert conditions .

- Optimization : Reaction yields improve with controlled temperature (70–90°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric excess of alkylating agents (1.2–1.5 equiv) .

Advanced Question: How can computational methods (e.g., DFT) resolve contradictions in reported electronic properties of this triazole derivative?

Methodological Answer:

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, can model electron density distribution, frontier molecular orbitals, and reactive sites. For instance:

- Electron Density Analysis : Compare Mulliken charges on sulfur and nitrogen atoms to predict nucleophilic/electrophilic behavior .

- Contradiction Resolution : Discrepancies in experimental vs. theoretical bond lengths (e.g., S–C or N–N) may arise from crystal packing effects, which can be addressed using periodic boundary conditions in DFT .

- Validation : Match computed NMR chemical shifts (e.g., and ) with experimental data to refine computational models .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituent environments (e.g., methylene protons adjacent to sulfur at δ 3.8–4.2 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the triazole ring planarity (e.g., CCDC-1441403 for analogous structures) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 481.05) .

Advanced Question: How do steric and electronic effects of the 4-chlorobenzyl groups influence reactivity in substitution reactions?

Methodological Answer:

- Steric Effects : Bulky 4-chlorobenzyl groups hinder nucleophilic attack at the triazole C-3 position, favoring reactions at the more accessible C-5 methylsulfanyl site .

- Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity of adjacent sulfur, facilitating oxidation to sulfoxides (e.g., using HO) .

- Kinetic Studies : Monitor reaction rates via HPLC to compare substituent impacts. For example, 4-chloro vs. 4-methoxybenzyl analogs show 2–3x slower substitution kinetics due to reduced electron density .

Basic Question: What are the common impurities in synthesized batches, and how can they be identified/purified?

Methodological Answer:

- Impurity Profile : By-products include unreacted 4-chlorobenzyl chloride (retention time ~8.2 min in RP-HPLC) or over-oxidized sulfones .

- Detection : Use TLC (silica, ethyl acetate/hexane 3:7) or GC-MS for volatile impurities.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures (70:30 v/v) .

Advanced Question: How can in silico docking studies predict the biological activity of this compound against enzyme targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., cysteine proteases or thioredoxin reductase) .

- Docking Workflow :

- Prepare the ligand (triazole derivative) using AutoDock Tools (add charges, optimize torsion).

- Use PDB structures (e.g., 1DQJ for thioredoxin reductase) for rigid/flexible docking.

- Analyze binding energies (< -6 kcal/mol suggests strong inhibition) and hydrogen bonds with catalytic residues (Cys, His) .

- Validation : Compare with bioassay data (e.g., IC values) to refine scoring functions .

Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC shows decomposition onset at ~220°C. Store at -20°C in amber vials to prevent sulfanyl group oxidation .

- pH Stability :

Advanced Question: How can isotopic labeling (e.g., 35S^{35}\text{S}35S) elucidate metabolic pathways in pharmacokinetic studies?

Methodological Answer:

- Labeling Strategy : Synthesize -labeled analog via H_2$$^{35}\text{S} gas incorporation during sulfanyl group formation .

- Metabolite Tracking : Use radio-HPLC or autoradiography to identify sulfur-containing metabolites (e.g., sulfoxides in liver microsomes) .

- Quantitation : Scintillation counting measures excretion rates (e.g., 60% renal clearance in murine models) .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity : LD (oral, rat) > 500 mg/kg; avoid inhalation (irritant) and use PPE (gloves, goggles) .

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Advanced Question: How do crystal packing forces affect the compound’s solid-state reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.